Trimethyl cyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

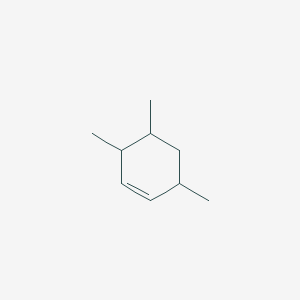

3,4,6-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAJVFVWRKTVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Considerations in Research Contexts

The nomenclature of trimethylcyclohexene depends on the specific arrangement of the three methyl groups on the cyclohexene (B86901) ring. The position of the double bond and the methyl substituents are designated by numbers. For instance, 1,4,4-trimethylcyclohexene features a cyclohexene ring with three methyl groups attached at positions 1 and 4. ontosight.ai Other common isomers include 1,3,5-trimethylcyclohexene and 1,2,3-trimethylcyclohexene. solubilityofthings.comsolubilityofthings.comstenutz.eu

The structural isomerism of trimethylcyclohexane, the fully saturated parent compound, provides a basis for understanding the diversity of trimethylcyclohexene isomers. The possible positional isomers of trimethylcyclohexane are:

1,1,2-Trimethylcyclohexane

1,1,3-Trimethylcyclohexane

1,1,4-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane (B155785)

1,2,4-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane (B44294) doubtnut.com

Each of these can, in principle, be dehydrogenated to form various trimethylcyclohexene isomers. Stereoisomerism, including cis-trans isomerism and the presence of chiral centers, further complicates the isomeric landscape, leading to a multitude of possible structures with distinct chemical and physical properties. solubilityofthings.comnist.gov For example, 1,3,5-trimethylcyclohexene exists as cis and trans stereoisomers. nist.gov

The specific isomer used in research is critical as the position of the methyl groups and the double bond significantly influences the molecule's reactivity, steric hindrance, and suitability for various synthetic applications.

Interactive Data Table: Isomers of Trimethylcyclohexene

| Isomer | Molecular Formula | IUPAC Name | InChIKey |

| 1,4,4-Trimethylcyclohexene | C9H16 | 1,4,4-trimethylcyclohex-1-ene | Not Available |

| 1,3,5-Trimethylcyclohexene | C9H16 | 1,3,5-trimethylcyclohexene | PKHOIUJRGGWFEF-UHFFFAOYSA-N |

| 3,4,6-Trimethylcyclohexene | C9H16 | 3,4,6-trimethylcyclohexene | GLAJVFVWRKTVLL-UHFFFAOYSA-N |

| 1,2,3-Trimethylcyclohexene | C9H16 | 1,2,3-trimethylcyclohexene | WCXPIAKENXAPPI-UHFFFAOYSA-N |

Historical Perspectives on Trimethylcyclohexene Research and Discovery

The study of trimethylcyclohexene is closely tied to the broader history of cyclohexane (B81311) chemistry. Early research focused on the isolation and characterization of cyclic hydrocarbons from natural sources like petroleum. For instance, 1,2,4-trimethylcyclohexane, a related saturated compound, was first isolated from Oklahoma petroleum in 1939. This discovery spurred interest in the synthesis and properties of various methylated cyclohexane derivatives.

Initial synthetic methods for trimethylcyclohexanes and their unsaturated counterparts, trimethylcyclohexenes, involved alkylation of cyclohexane or cyclohexene (B86901) with methylating agents. ontosight.ai The development of analytical techniques such as gas chromatography and spectroscopy was crucial for separating and identifying the various isomers.

A significant portion of the historical research on trimethylcyclohexene derivatives has been driven by the fragrance and flavor industry. Many important aroma compounds, such as the damascones and safranal, contain a trimethylcyclohexene core. The quest for efficient syntheses of these valuable compounds has led to extensive investigation into the reactions and transformations of various trimethylcyclohexene isomers.

Significance of Trimethylcyclohexene Scaffolds in Organic Synthesis and Chemical Sciences

The trimethylcyclohexene framework is a valuable building block in organic synthesis, serving as a precursor to a wide range of more complex molecules. ontosight.ai Its utility stems from the reactivity of the double bond and the influence of the methyl groups on the molecule's stereochemistry and electronic properties.

Key applications include:

Fragrance and Flavor Chemistry: Trimethylcyclohexene derivatives are central to the synthesis of important fragrance and flavor compounds. For example, β-damascenone, known for its rosy and fruity aroma, can be synthesized from 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, which is derived from a trimethylcyclohexene precursor. rsc.orgpatsnap.com Similarly, α-damascone is prepared by the acylation of 2,6,6-trimethyl-1-cyclohexene. google.com Safranal, the main aroma component of saffron, is a trimethylcyclohexene derivative formed from the degradation of picrocrocin. researchgate.netperfumerflavorist.commit.edu

Natural Product Synthesis: The trimethylcyclohexene moiety is found in a variety of natural products, particularly in the megastigmane family of compounds. ontosight.aiontosight.airsc.orgfrontiersin.orgresearchgate.net These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. ontosight.airsc.org The synthesis of these complex natural products often relies on strategies that construct or modify a trimethylcyclohexene core.

Polymer Chemistry: Certain cyclohexene (B86901) derivatives have potential applications in polymer production, where they can be used to create specialty polymers with tailored properties like enhanced thermal stability and mechanical strength.

Medicinal Chemistry: The trimethylcyclohexene scaffold has been incorporated into molecules with potential therapeutic applications. For example, derivatives have been investigated for their anticancer properties.

Interactive Data Table: Applications of Trimethylcyclohexene Derivatives

| Derivative | Application | Reference |

| β-Damascenone | Fragrance and Flavor | rsc.orgpatsnap.com |

| α-Damascone | Fragrance and Flavor | google.com |

| Safranal | Fragrance and Flavor | researchgate.netperfumerflavorist.commit.edu |

| Megastigmanes | Natural Products, Potential Therapeutics | ontosight.aiontosight.airsc.orgfrontiersin.orgresearchgate.net |

Overview of Key Research Directions for Trimethylcyclohexene Systems

Catalytic Hydrogenation Pathways for Cyclohexene (B86901) Ring Systems

Catalytic hydrogenation is a fundamental process for the saturation of double bonds within cyclohexene rings. The choice between homogeneous and heterogeneous catalysis, as well as the specific catalyst and reaction conditions, dictates the reaction's efficiency, selectivity, and stereochemical outcome. libretexts.org

Homogeneous catalysis involves catalysts that are soluble in the reaction medium, offering high selectivity under mild conditions. For the hydrogenation of substituted cyclohexenes, complexes of rhodium, ruthenium, and nickel have demonstrated significant efficacy. researchgate.netresearchgate.net For instance, nickel-based Ziegler catalysts and phosphine-coordinated nickel complexes are known to be active for the hydrogenation of diolefins to olefins. oup.com A nickel catalyst system generated from Ni(acac)₂, Et₃Al₂Cl₃, and PPh₃ has been shown to selectively hydrogenate 1,4-cyclohexadienes to their corresponding cyclohexenes in high yields. oup.com

Kinetic studies on the hydrogenation of cyclohexenone using cationic ruthenium and osmium complexes, such as [MH(CO)(NCMe)₂(PPh₃)₂]BF₄, reveal that the reactions proceed efficiently in polar solvents like 2-methoxyethanol (B45455) under mild conditions. researchgate.net The mechanism often involves the oxidative addition of hydrogen as the rate-determining step. researchgate.net The activity and selectivity of these catalysts are highly dependent on the metal center, the nature of the ligands, and the substrate's substitution pattern.

Interactive Table 1: Homogeneous Catalyst Systems for Cyclohexene-related Hydrogenation

| Catalyst System | Substrate Type | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni(acac)₂/Et₃Al₂Cl₃/PPh₃ | 1,4-Cyclohexadienes | Not specified | 40°C, 1 atm H₂ | High selectivity for cyclohexenes (e.g., 81% yield for cyclohexene from 1,4-cyclohexadiene). | oup.com |

| [RuH(CO)(NCMe)₂(PPh₃)₂]BF₄ | Cyclohexanone | 2-Methoxyethanol | Mild | Efficient hydrogenation; rate law r = k[Ru][H₂]. | researchgate.net |

Heterogeneous catalysts, typically solid metals supported on inert materials, are widely used in industrial processes due to their stability and ease of separation. libretexts.org Common catalysts include palladium, platinum, and nickel. libretexts.org For the selective reduction of a more unsaturated ring to a cyclohexene, such as the partial hydrogenation of benzene, ruthenium-based catalysts are often employed. mdpi.com The addition of promoters like zinc can significantly enhance selectivity for cyclohexene by modifying the electronic properties of the ruthenium catalyst. mdpi.com

In the context of reducing substituted cyclohexenes to cyclohexanes, palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective. acs.org The reaction typically proceeds via syn-addition of two hydrogen atoms to the same face of the double bond as the alkene adsorbs onto the flat catalyst surface. libretexts.org The choice of support material, such as alumina (B75360) (Al₂O₃) or carbon, can also influence catalytic activity. mdpi.comacs.org For example, palladium supported on various alumina-based mixed oxides has been studied for the Heck coupling of cyclohexene, a different reaction type, but it highlights the importance of the support in heterogeneous systems. mdpi.com

The stereochemical outcome of the catalytic hydrogenation of trimethylcyclohexene isomers is profoundly influenced by the steric hindrance around the double bond, which dictates the mode of adsorption onto the catalyst surface. acs.org The hydrogenation of alkyl-substituted cycloalkenes can yield both cis and trans products, and the ratio is highly dependent on the catalyst used. acs.org

Research on the hydrogenation of 1,3,5-trimethylcyclohexene has shown significant variations in product stereochemistry with different noble metal catalysts. acs.orgacs.org The molecule can adsorb onto the catalyst with either face of the double bond, leading to different stereoisomers. The steric bulk of the methyl groups influences the relative stability of these adsorbed states. For instance, hydrogenation over platinum and rhodium catalysts tends to produce a higher proportion of the cis trimethylcyclohexane product, whereas palladium catalysts can show different selectivity. acs.org A study on the hydrogenation of various methyl-substituted cyclohexenes, including 1,3,5-trimethylcyclohexene, provides quantitative data on this catalyst-dependent stereoselectivity. acs.org Similarly, the hydrogenation of isoxylitone, a 1-(3,5,5-trimethyl-2-cyclohexene-1-ylidene)-2-propanone, over a Pd/C catalyst exclusively yields the cis-tetrahydro compound, demonstrating strong stereochemical control. jst.go.jp

Interactive Table 2: Catalyst-Dependent Stereoselectivity in Hydrogenation of Methyl-Substituted Cyclohexenes

| Substrate | Catalyst | % Cis Product | Reference |

|---|---|---|---|

| 1-Methylcyclohexene | Pt | 72 | acs.org |

| 1-Methylcyclohexene | Rh | 74 | acs.org |

| 1-Methylcyclohexene | Pd | 80 | acs.org |

| 1,3-Dimethylcyclohexene | Pt | 59 | acs.org |

| 1,3-Dimethylcyclohexene | Rh | 49 | acs.org |

| 1,3-Dimethylcyclohexene | Pd | 80 | acs.org |

| 1,4-Dimethylcyclohexene | Pt | 57 | acs.org |

| 1,4-Dimethylcyclohexene | Rh | 57 | acs.org |

| 1,4-Dimethylcyclohexene | Pd | 27 | acs.org |

| 1,5-Dimethylcyclohexene | Pt | 60 | acs.org |

| 1,5-Dimethylcyclohexene | Rh | 54 | acs.org |

Alkylation and Cyclization Reactions for Trimethylcyclohexene Frameworks

Beyond modifying existing rings, the trimethylcyclohexene skeleton can be constructed from acyclic precursors through alkylation and cyclization strategies. These methods offer powerful ways to control the substitution pattern and stereochemistry of the final product.

The Friedel-Crafts reaction is a classic method for C-C bond formation involving an electrophilic aromatic substitution to attach substituents to an aromatic ring. wikipedia.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an alkyl halide to form an electrophile. byjus.commt.com While traditionally applied to aromatic compounds, the principles of Friedel-Crafts chemistry have been extended to aliphatic systems containing double bonds. mt.com

In the context of forming cyclohexene rings, an intramolecular Friedel-Crafts alkylation can be a viable strategy, particularly when forming a five- or six-membered ring. wikipedia.org This would involve an acyclic precursor containing both a double bond and a potential electrophilic center (e.g., an alkyl halide). The Lewis acid would facilitate the cyclization by generating a carbocation that is then attacked by the alkene's pi bond. byjus.com While direct application to form trimethylcyclohexene from a simple precursor is complex due to potential carbocation rearrangements, this approach remains a strategic consideration in synthetic design. libretexts.org

Acid-catalyzed cyclization of acyclic polyenes is a powerful biomimetic strategy for synthesizing cyclic terpenes and related structures, including trimethylcyclohexene frameworks. Both Brønsted and Lewis acids can be employed to initiate the cyclization cascade. For example, 3,3,5-trimethylcyclohexene can be synthesized via the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol (B90689) using phosphoric or sulfuric acid. Similarly, 1,3,3-trimethylcyclohexene (B3343063) can be prepared in high yield from 2,2,6-trimethylcyclohexanone (B1581249) via reduction to the corresponding alcohol followed by dehydration with p-toluenesulfonic acid. chemicalbook.com

Lewis acids like tin(IV) chloride (SnCl₄) are effective in promoting the cyclization of functionalized acyclic precursors. In one synthesis, an acyl chloride was cyclized using SnCl₄ to produce a 2,2,3-trimethyl-6-(1-chloro-1-methylethyl)cyclohexanone, a direct precursor for a trimethylcyclohexene derivative. rsc.org More advanced methods utilize specialized Lewis acids to control selectivity. For instance, methylaluminum dichloride (MeAlCl₂) has been used to steer the cyclization of diene precursors to yield specific double bond isomers in the final cyclohexene product. researchgate.net These acid-catalyzed pathways are central to the synthesis of complex molecules, such as in the preparation of ferruginol, where an acid-catalyzed cyclization is a key step. oup.com

Interactive Table 3: Examples of Acid-Catalyzed Cyclization for Trimethylcyclohexene-Related Structures

| Precursor | Catalyst/Acid | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 3,3,5-Trimethylcyclohexanol | H₃PO₄ or H₂SO₄ | 3,3,5-Trimethylcyclohexene | Dehydration of tertiary alcohol | |

| 2,2,6-Trimethylcyclohexanol | p-Toluenesulfonic acid | 1,3,3-Trimethylcyclohexene | Dehydration following ketone reduction | chemicalbook.com |

| 2,2,3,7-Tetramethyloct-6-enoyl chloride | SnCl₄ | 2,2,3-Trimethyl-substituted cyclohexanone | Intramolecular acylation/cyclization | rsc.org |

| Farnesal (acyclic sesquiterpenal) | Zeolite NaY / MeAlCl₂ | Nanaimoal (trimethylcyclohexene derivative) | Biomimetic polyene cyclization | researchgate.net |

Multi-Step Organic Syntheses Involving Alkylation and Condensation Reactions

The construction of the trimethylcyclohexene framework can be efficiently achieved through multi-step sequences that strategically employ alkylation and condensation reactions. These methods are fundamental in carbon-carbon bond formation and ring-closing processes. A common approach involves the use of aldol (B89426) or Claisen-Schmidt condensation reactions to build the core cyclohexenone ring, which can then be further modified. the-innovation.org

For instance, the synthesis of trimethyl-substituted cyclohexenone, a direct precursor to various trimethylcyclohexene derivatives, can be initiated by the condensation of acetone. the-innovation.org This is followed by alkylation steps to introduce the requisite methyl groups at specific positions on the ring. The acylation of a pre-formed trimethylcyclohexene derivative is another key strategy, often utilizing Lewis acid catalysis to append acyl groups, which can then be subjected to further transformations.

These synthetic routes are characterized by their reliance on controlling reaction conditions, such as temperature and the stoichiometric ratio of precursors, to guide the reaction pathway and minimize the formation of side products. A typical sequence might involve the dehydrogenative cross-coupling of alcohols to form an α-alkylated ketone, a process that proceeds through a one-pot sequence of dehydrogenation, aldol condensation, and subsequent hydrogenation and dehydrogenation steps. organic-chemistry.org

Table 1: Illustrative Alkylation/Condensation Synthesis Pathway

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Aldol Condensation | Acetone | NaOH or Mg-Al hydrotalcite | Isophorone (B1672270) (3,5,5-Trimethyl-2-cyclohexen-1-one) | Forms the basic cyclohexenone ring structure. the-innovation.org |

| 2 | Alkylation/Acylation | 3,5,5-Trimethyl-2-cyclohexene | Acylating agent, Lewis Acid (e.g., AlCl₃) | Acylated Trimethylcyclohexene Derivative | Introduces functional groups for further modification. |

Diels-Alder Cycloaddition Strategies for Trimethylcyclohexene Precursors

The Diels-Alder reaction stands as a powerful and elegant method for constructing the six-membered ring of cyclohexene precursors. mdpi.com This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene (the four-π-electron component) and a dienophile (the two-π-electron component) to form a substituted cyclohexene ring. wikipedia.org By carefully selecting substituted dienes and dienophiles, specific trimethylcyclohexene precursors can be synthesized in a single, often highly stereocontrolled, step. wikipedia.orgorgosolver.com For example, the reaction between a diene bearing methyl groups and an appropriate dienophile can directly generate the desired trimethyl-substituted ring system. dntb.gov.uaresearchgate.net

The reaction provides a reliable method for forming two new carbon-carbon bonds simultaneously, with excellent control over the resulting stereochemistry, making it a cornerstone in the synthesis of complex cyclic molecules. wikipedia.org

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation

The utility of the Diels-Alder reaction is significantly enhanced by its inherent selectivity. Regioselectivity refers to the specific orientation of the diene and dienophile relative to each other, which determines the substitution pattern of the final product. orgosolver.comiitk.ac.in For unsymmetrical reactants, this is often governed by the "ortho-para rule," which predicts the major regioisomer based on the electronic properties of the substituents on the diene and dienophile. wikipedia.orgorganicchemistrydata.org Generally, a 1-substituted diene will preferentially form the "ortho" and "para" analogous products. organicchemistrydata.org

Stereoselectivity in the Diels-Alder reaction dictates the three-dimensional arrangement of the atoms in the newly formed ring. orgosolver.com A key principle is the Alder Endo Rule , which states that the dienophile's substituent with π-electron density (an electron-withdrawing group) will preferentially orient itself in the endo position in the transition state. wikipedia.orgorganicchemistrydata.org This orientation is favored due to secondary orbital interactions between the diene and the dienophile's substituent, which stabilizes the transition state. longdom.org Furthermore, the reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product; a cis-dienophile will yield a product with cis substituents on the new ring. chemeurope.com

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Governing Principle | Outcome |

|---|---|---|---|

| Electronic Effects | Regioselectivity | Ortho-Para Rule | Determines the substitution pattern (e.g., 1,2- or 1,4- vs. 1,3-substitution) based on substituent electronic nature (EDG/EWG). wikipedia.orgorganicchemistrydata.org |

| Steric Effects | Stereoselectivity | Alder Endo Rule | The endo product is generally favored due to stabilizing secondary orbital interactions, though bulky substituents can favor the exo product. iitk.ac.inlongdom.org |

| Lewis Acid Catalysis | Rate and Selectivity | Lowering LUMO Energy | Increases reaction rate and often enhances both regioselectivity and the preference for the endo product. organicchemistrydata.orgchemeurope.com |

Chiral Auxiliary-Mediated Diels-Alder Reactions

To achieve enantioselective synthesis of specific trimethylcyclohexene precursors, chiral auxiliaries are frequently employed. A chiral auxiliary is an optically active compound that is temporarily incorporated into one of the reactants (typically the dienophile) to direct the stereochemical course of the reaction. nih.gov After the cycloaddition, the auxiliary is cleaved from the product and can often be recovered for reuse. nih.gov

This strategy allows for the creation of new stereocenters with a high degree of control. For example, acrylate (B77674) esters derived from optically active amino-indanol derivatives have proven to be highly effective chiral auxiliaries. nih.gov When these chiral dienophiles react with a diene like cyclopentadiene (B3395910) in the presence of a Lewis acid, they can yield the Diels-Alder adduct with high diastereoselectivity, exclusively forming the endo product. nih.gov Other auxiliaries, such as those derived from L-asparagine, have also been successfully used to induce asymmetry in Diels-Alder reactions. chemeurope.com The choice of auxiliary and Lewis acid catalyst is critical for maximizing enantiomeric excess (ee). chemeurope.comnih.gov

Table 3: Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

| Chiral Auxiliary Source | Dienophile | Diene | Catalyst | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| cis-1-Amino-2-indanol | Acrylate Ester | Cyclopentadiene | Et₂AlCl | High diastereoselectivity (>98:2) | nih.gov |

| L-Asparagine | Acrylate Derivative | Cyclopentadiene | Not specified | 54% ee | chemeurope.com |

Enzymatic and Biocatalytic Approaches to Chiral Trimethylcyclohexene Derivatives

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing chiral molecules, including trimethylcyclohexene derivatives. Enzymes operate under mild conditions and exhibit remarkable specificity, often leading to very high enantiomeric and regioselectivity. This approach is particularly valuable for synthesizing optically active intermediates for pharmaceuticals and fine chemicals. nih.govicm.edu.pl

Asymmetric Enzymatic Reduction Systems for Cyclic Enones

A prominent biocatalytic strategy for generating chiral trimethylcyclohexene derivatives is the asymmetric reduction of cyclic enones. researchgate.net Enzymes known as enoate reductases, particularly from the "Old Yellow Enzyme" (OYE) family, are highly effective at this transformation. researchgate.net

A well-documented example is the two-step enzymatic reduction of ketoisophorone (2,6,6-trimethyl-2-cyclohexen-1,4-dione). In the first step, an OYE from Saccharomyces cerevisiae or Candida macedoniensis stereospecifically reduces the carbon-carbon double bond to produce (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione) with high enantiomeric excess (94–97% ee). researchgate.net In a subsequent step, a (6R)-levodione reductase from Corynebacterium aquaticum asymmetrically reduces one of the ketone groups to yield (4R, 6R)-actinol, a doubly chiral building block. researchgate.net These enzymatic systems often incorporate a cofactor regeneration system, such as using glucose dehydrogenase, to ensure catalytic efficiency. researchgate.net

Table 4: Enzymatic Reduction of Trimethylcyclohexene-based Enones

| Enzyme System | Substrate | Product | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|

| Old Yellow Enzyme (C. macedoniensis) | Ketoisophorone | (R)-2,2,6-Trimethylcyclohexane-1,4-dione | 94-97% | |

| OYE (S. cerevisiae) & Levodione (B1250081) Reductase (C. aquaticum) | Ketoisophorone | (4R, 6R)-Actinol | >94% | researchgate.net |

Stereoselective Hydrogenation of Unsaturated Cyclohexene Bonds

The stereoselective hydrogenation of the double bond within a cyclohexene ring is another key biocatalytic transformation. While traditional catalytic hydrogenation using metals like platinum or palladium typically results in syn-addition of hydrogen, enzymes can offer superior control and selectivity. libretexts.orgmasterorganicchemistry.com

Archaeal geranylgeranyl reductases (GGRs) have been identified as promising biocatalysts for the asymmetric reduction of unactivated, isolated carbon-carbon double bonds. nih.gov These enzymes can reduce the double bonds in acyclic terpene chains with strict (R)-selectivity (>99% ee), demonstrating their potential for the precise hydrogenation of substituted cyclohexene rings. nih.gov This enzymatic approach avoids the need for an activating group (like a carbonyl) adjacent to the double bond, expanding the scope of biocatalytic hydrogenation to a wider range of trimethylcyclohexene derivatives. nih.gov The process is highly chemoselective, leaving other functional groups and different types of double bonds (e.g., cyclic or terminal) untouched. nih.gov

Biocatalyst Discovery and Evolution for Targeted Transformations

The use of biocatalysts, such as enzymes, offers a green and highly selective alternative to traditional chemical synthesis. openaccessjournals.commdpi.com In the context of trimethylcyclohexene, research focuses on the discovery and engineering of enzymes, particularly terpene cyclases, which construct the core cyclic structure from linear precursors. d-nb.infonih.gov

The discovery of novel biocatalysts often involves genome mining of various organisms to identify genes encoding for enzymes with desired catalytic functions. harvard.edu Once a potential enzyme is identified, its efficiency and specificity can be enhanced through directed evolution. nih.gov This laboratory process mimics natural selection, where successive rounds of mutation and screening lead to biocatalysts with improved traits like higher activity, stability, and selectivity for specific transformations. openaccessjournals.comnih.gov For instance, the enantioselectivity of a lipase (B570770) from Burkholderia cepacia was successfully inverted through combinatorial mutation and high-throughput screening. harvard.edu

Terpene cyclases are particularly relevant as they catalyze the cyclization of linear isoprenoid diphosphates, like farnesyl diphosphate (B83284) (FPP), into a vast array of cyclic terpene skeletons, including those of trimethylcyclohexene analogues. d-nb.infonih.gov The functional promiscuity of these enzymes makes them ideal candidates for rational pathway engineering. d-nb.info By modifying the active site of a terpene cyclase, researchers can guide the complex carbocation-driven cyclization cascade to produce specific cyclic products. nih.govuniba.it Structural insights from X-ray crystallography of terpene cyclases have been instrumental in understanding their catalytic mechanisms, which in turn facilitates structure-based engineering to generate novel sesterterpenes and other complex molecules. nih.govbiorxiv.org

A combined chemical and microbial approach has been demonstrated for creating derivatives. For example, halolactones with a trimethylcyclohexene system, synthesized chemically from β-ionone, were successfully biotransformed by fungal cultures like Fusarium and Aspergillus. researchgate.net These microorganisms could convert a bromolactone into a hydroxylactone through hydrolytic dehalogenation, showcasing how biocatalysis can be integrated into a multi-step synthesis for targeted transformations. researchgate.net

Table 1: Examples of Biocatalytic Transformations

| Enzyme/Organism | Substrate | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Fungal Cultures (Fusarium, Aspergillus) | Bromolactone with trimethylcyclohexene ring | Hydroxylactone with trimethylcyclohexene ring | Hydrolytic dehalogenation | researchgate.net |

| Terpene Cyclase (Engineered) | Farnesyl Diphosphate (FPP) | Various cyclic terpenes | Cyclization | d-nb.infonih.gov |

| Burkholderia cepacia Lipase (Engineered) | Prochiral substrate | Chiral product | Asymmetric synthesis | harvard.edu |

Photochemical Synthesis and Photo-Ene Reactions for Trimethylcyclohexene Derivatives

Photochemical methods, which use light to initiate chemical reactions, provide unique pathways for synthesizing complex molecules that can be difficult to achieve with traditional thermal reactions. google.com For trimethylcyclohexene derivatives, photochemical cycloadditions and photo-ene reactions are particularly valuable. kyushu-u.ac.jpacs.org

The Alder ene reaction and its reverse, the retro-ene reaction, are powerful tools in organic synthesis. acs.org The photo-ene reaction, a photochemical variant, can be used to form carbon-carbon bonds. While specific examples detailing a photo-ene reaction for the direct synthesis of a simple trimethylcyclohexene are not prevalent in the provided literature, the principles apply to related structures. These reactions involve the interaction of an alkene with an allylic hydrogen (the "ene") and another unsaturated compound (the "enophile") in the presence of light. acs.org

A relevant example is the photochemical cycloaddition reaction of methyl 2,4-dioxohexanoate with 3-benzyloxy-2-methylpropene, which yields functionalized trimethylcyclohexene derivatives. kyushu-u.ac.jp These products are noted as being valuable synthons for creating highly oxygenated terpenoids. kyushu-u.ac.jp The synthesis of α-Damascone, a fragrance molecule containing a trimethylcyclohexene ring, has also been reported via a photochemical route. google.com

The development of dual-curing systems demonstrates the versatility of combining photochemical reactions with other chemical processes. For instance, a thiol-isocyanate-ene ternary network can be formed where the thiol-ene reaction is initiated photochemically, while a thiol-isocyanate reaction is triggered thermally or by a photolatent base catalyst. researchgate.net This allows for precise control over the formation of complex polymer networks. researchgate.net

Synthesis of Specific Trimethylcyclohexene Isomers and Analogues

The precise arrangement of the three methyl groups on the cyclohexene ring results in numerous isomers, each with potentially unique chemical properties and applications. ontosight.ai The synthesis of specific isomers, such as 1,3,5-trimethyl-1-cyclohexene or 3,3,4-trimethylcyclohexene-1-carbaldehyde, requires carefully designed synthetic routes. ontosight.airsc.org

The synthesis of 1,3,5-trimethyl-1-cyclohexene, for example, involves reacting suitable precursors followed by chromatographic separation to isolate the desired cis and trans isomers. ontosight.ai The stereochemistry of these isomers significantly influences their reactivity due to the steric effects of the methyl groups. ontosight.ai

More complex synthetic routes have been developed for specific analogues. In one multi-step synthesis, (+)-citronellal was used as a starting material to produce irone isomers, which feature a trimethylcyclohexene ring. rsc.org A key step in this sequence involved the formation of 3,3,4-trimethylcyclohexene-1-carbaldehyde. rsc.org Another strategy for producing retinal derivatives with a modified trimethylcyclohexene ring involved the one-stage oxidation of retinal using pyridinium (B92312) chlorochromate to yield multiple products, including 4-oxoretinal. researchgate.net

The synthesis of various trimethylcyclohexane isomers has also been extensively studied, which often serve as precursors to their unsaturated cyclohexene counterparts. acs.orgacs.org For instance, the geometrical isomers of 1,2,3-trimethylcyclohexane (B155785) have been synthesized, and the synthesis and hydrogenation of 3,4,5-trimethylcyclohexenes have been reported. acs.orgacs.org These methods often rely on classic organic reactions such as acylation, cyclization, and reduction, sometimes using Lewis acids like zinc chloride as catalysts. google.com

Table 2: Selected Synthetic Routes for Trimethylcyclohexene Isomers and Analogues

| Target Compound/Isomer | Starting Material(s) | Key Reaction/Strategy | Reference |

|---|---|---|---|

| 1,3,5-Trimethyl-1-cyclohexene (cis and trans) | Appropriate precursors | Reaction followed by chromatographic separation | ontosight.ai |

| 3,3,4-Trimethylcyclohexene-1-carbaldehyde | (+)-Citronellal | Multi-step synthesis involving cyclization and Wittig reaction | rsc.org |

| 4-Oxoretinal | Retinal | One-stage oxidation with pyridinium chlorochromate | researchgate.net |

| 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one (α-Damascone) | 2,6,6-Trimethyl-1-cyclohexene, Crotonic anhydride | Acylation with a Lewis acid catalyst (e.g., ZnCl₂) | google.com |

Electrophilic Addition Reactions to the Cyclohexene Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. In trimethylcyclohexene, the regioselectivity and stereochemistry of these additions are influenced by the substitution pattern.

Halogenation Mechanisms and Regioselectivity

The halogenation of alkenes like trimethylcyclohexene typically proceeds through an initial electrophilic attack by the halogen (e.g., Br₂ or Cl₂) on the π-electrons of the double bond. msu.edu This leads to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition products. msu.edumasterorganicchemistry.com For instance, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. masterorganicchemistry.com

In the case of unsymmetrical trimethylcyclohexene isomers, the regioselectivity of halogenation is a key consideration. The initial electrophilic attack will favor the formation of the more stable carbocationic character on the more substituted carbon of the cyclic halonium ion. msu.edu However, the bridged nature of the halonium ion prevents full carbocation formation and subsequent rearrangements. The nucleophilic halide then attacks one of the carbons of the former double bond.

A different pathway, allylic halogenation, can occur under specific conditions, such as the use of N-bromosuccinimide (NBS) in the presence of UV light. brainly.com This reaction proceeds via a radical mechanism, where a bromine radical abstracts a hydrogen atom from an allylic position (a carbon adjacent to the double bond). brainly.com For a molecule like 3,3,6-trimethylcyclohexene, there are multiple allylic positions, which can lead to a mixture of regioisomeric brominated products. brainly.com The stability of the resulting allylic radical intermediate determines the major product. brainly.com

Table 1: Halogenation Reactions of Trimethylcyclohexene Isomers

| Isomer | Reagent | Conditions | Major Product(s) | Mechanism |

| General Trimethylcyclohexene | Br₂, CCl₄ | Dark | Vicinal dibromide (anti-addition) | Electrophilic Addition (Halonium ion) |

| 3,3,6-Trimethylcyclohexene | NBS, UV light | CCl₄, heat | Mixture of allylic bromides | Free Radical Substitution |

Hydroboration-Oxidation and Hydrohalogenation Pathways

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. These reactions are regioselective and generally follow Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the more substituted carbon. chemistrysteps.compressbooks.publibretexts.org This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction. chemistrysteps.compressbooks.pubyoutube.com For an unsymmetrical trimethylcyclohexene, the proton will add to the less substituted carbon of the double bond to form a more stable tertiary carbocation, which is then attacked by the halide nucleophile. pressbooks.pubyoutube.com

Hydroboration-oxidation is a two-step reaction that also adds the elements of water across the double bond, but with the opposite regioselectivity, known as anti-Markovnikov addition. libretexts.orgwikipedia.orgbyjus.com In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition, placing the boron atom on the less sterically hindered and less substituted carbon atom. libretexts.orgwikipedia.org Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. libretexts.orgbyjus.comambeed.com This process yields an alcohol where the hydroxyl group is on the less substituted carbon of the original double bond. wikipedia.orgbyjus.com

Table 2: Comparison of Hydrohalogenation and Hydroboration-Oxidation of 1,3,5-trimethylcyclohexene

| Reaction | Reagents | Regioselectivity | Stereochemistry | Product Type |

| Hydrohalogenation | HBr | Markovnikov | Mixture of syn and anti | Alkyl Halide |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | Alcohol |

Oxidative Transformation Pathways

The double bond in trimethylcyclohexene is susceptible to various oxidative cleavage and transformation reactions.

Ozonolysis Mechanisms and Product Distribution

Ozonolysis involves the reaction of an alkene with ozone (O₃) to cleave the double bond, followed by a workup step that determines the final products. The initial reaction forms a primary ozonide (molozonide), which quickly rearranges to a more stable ozonide. brainly.com The subsequent workup determines the product distribution.

A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes or ketones. For example, the ozonolysis of 1,3,5-trimethylcyclohexene followed by a reductive workup would break the double bond to form two carbonyl groups. askfilo.com An oxidative workup (e.g., with hydrogen peroxide) will yield carboxylic acids or ketones.

Epoxidation Chemistry and Stereocontrol

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. The oxygen atom is delivered to the same face of the double bond (syn-addition). In substituted cyclohexenes, the bulky substituents can direct the incoming reagent to the less hindered face of the ring, thus exerting stereocontrol. For 3,3,5-trimethylcyclohexene, the bulky methyl groups can create steric hindrance, influencing the transition state and stereochemical outcome of the epoxidation. Epoxides are valuable intermediates as they can be opened under acidic or basic conditions to form diols and other functionalized compounds. uci.edu

Allylic Oxidation Reactions

Allylic oxidation introduces an oxygen-containing functional group at a position adjacent to the double bond. This is a useful transformation that preserves the double bond of the cyclohexene ring. Reagents commonly used for this purpose include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC). wikipedia.orgresearchgate.net These oxidants can convert allylic methylenes into enones (α,β-unsaturated ketones). iitm.ac.in For example, the oxidation of cyclohexene with chromium-containing catalysts can yield 2-cyclohexen-1-one. iitm.ac.in The regioselectivity of allylic oxidation in trimethylcyclohexene would depend on the relative reactivity of the different allylic positions, which is influenced by steric factors and the stability of the reaction intermediates. Alternative, less toxic methods using reagents like N-bromosuccinimide in aqueous conditions have also been developed for allylic oxidations. scientificupdate.com

Reductive Transformations and Catalyst Development

The reduction of trimethylcyclohexene derivatives, particularly those containing carbonyl groups (cyclohexenones), is a pivotal area of research, focusing on the development of catalysts that can control both chemo- and stereoselectivity.

Chemoselective Reduction of Carbonyl Groups in Cyclohexenones

Chemoselectivity in the reduction of α,β-unsaturated ketones like trimethylcyclohexenones involves selectively targeting either the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction). The choice of catalyst and reaction conditions is paramount in directing the outcome.

A notable method for achieving 1,2-reduction is the Luche reduction, which traditionally uses cerium(III) chloride with sodium borohydride. Modern variations have emerged using more sustainable and economic catalysts. For instance, a magnesium-based catalyst system using MgBu₂ with pinacolborane (HBpin) has been shown to be highly effective for the Luche-type reduction of a wide range of α,β-unsaturated ketones. organic-chemistry.orgacs.org This system demonstrates excellent chemoselectivity for the C=O bond, operating under mild conditions with low catalyst loadings (0.1–0.5 mol%). organic-chemistry.org The proposed mechanism involves the formation of an active BuMgH species from the reaction of MgBu₂ and HBpin, which then selectively reduces the carbonyl group. acs.org Similarly, novel aluminum hydride catalysts have been developed for the chemoselective 1,2-reduction of α,β-unsaturated ketones, yielding allylic alcohols in excellent yields under mild conditions. rsc.org

Conversely, achieving selective 1,4-reduction to produce saturated ketones is also of significant industrial interest. The selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a common trimethylcyclohexenone, to yield 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone) is a key industrial process. researchgate.netrsc.orgresearchgate.net Studies have shown that non-noble metal catalysts, such as RANEY® Nickel, in the presence of solvents like tetrahydrofuran (B95107) (THF), can achieve 100% conversion of isophorone with 98.1% yield of the saturated ketone. rsc.orgresearchgate.net The solvent plays a crucial role; THF appears to inhibit the further reduction of the ketone, thereby enhancing the selectivity for the C=C double bond hydrogenation. rsc.orgrsc.org

Table 1: Catalytic Systems for Chemoselective Reduction of Cyclohexenones

| Catalytic System | Reductant/H-Source | Selectivity (Primary Product) | Reference |

|---|---|---|---|

| MgBu₂ | Pinacolborane (HBpin) | 1,2-Reduction (Allylic Alcohol) | organic-chemistry.orgacs.org |

| Aluminum Hydride Catalyst | Hydride Source | 1,2-Reduction (Allylic Alcohol) | rsc.org |

| RANEY® Ni | H₂ Gas | 1,4-Reduction (Saturated Ketone) | rsc.orgresearchgate.net |

| [Cp*Rh(III)Cl₂]₂ | Isopropanol (B130326) | 1,4-Reduction (Saturated Ketone) | bohrium.com |

Stereoselective Reduction Strategies for Ketones

When reducing substituted cyclohexanones, controlling the stereochemistry of the newly formed hydroxyl group is a significant synthetic challenge. Research has focused on catalysts that can induce high diastereoselectivity.

A highly effective heterogeneous catalyst for the diastereoselective reduction of substituted cyclohexanones is the Zirconium-based metal-organic framework, MOF-808. nih.govmdpi.com In the Meerwein-Ponndorf-Verley reduction of 2-phenyl cyclohexanone, MOF-808 demonstrates significantly faster reaction rates than other reported catalysts, yielding the cis-alcohol with up to 94% selectivity. nih.govmdpi.com The catalyst's porous structure and the large size of the phenyl substituent favor a less hindered transition state that leads to the cis product. nih.govmdpi.com For 3-methyl cyclohexanone, the reaction proceeds readily to form the thermodynamically stable cis-3-methylcyclohexanol. mdpi.com

Enzymatic reductions offer another powerful strategy for achieving high stereoselectivity. In a two-step enzymatic process, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) can be converted into the doubly chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. researchgate.netresearchgate.net The first step involves the stereoselective hydrogenation of the C=C bond by the enzyme old yellow enzyme 2 (OYE2), followed by the stereospecific reduction of the C-4 carbonyl group by levodione reductase, achieving a final product with 94% enantiomeric excess. researchgate.net

In situ catalytic systems using N-heterocyclic carbene (NHC) precursors with Cobalt(II) chloride have also been developed. By fine-tuning the steric bulk of the pincer NHC ligands, diastereodivergent hydrogenation of substituted cyclohexanones can be achieved, highlighting the influence of ligand and substrate sterics on stereoselectivity. bohrium.com

Table 2: Stereoselective Reduction of Substituted Cyclohexanones

| Catalyst / System | Substrate | Major Product (Stereochemistry) | Selectivity (ee/de) | Reference |

|---|---|---|---|---|

| MOF-808 | 2-Phenyl Cyclohexanone | cis-2-Phenylcyclohexanol | up to 94% de | nih.govmdpi.comcore.ac.uk |

| MOF-808 | 3-Methyl Cyclohexanone | cis-3-Methylcyclohexanol | High de | mdpi.com |

| Old Yellow Enzyme 2 & Levodione Reductase | Ketoisophorone | (4R,6R)-Actinol | 94% ee | researchgate.netresearchgate.net |

| NHC-Cobalt Complex | Substituted Cyclohexanones | Diastereodivergent (cis/trans) | Tunable | bohrium.com |

Transfer Hydrogenation Reactions and Selectivity

Transfer hydrogenation provides a safer and often more selective alternative to using high-pressure hydrogen gas. This method utilizes hydrogen donor molecules, such as isopropanol, formic acid, or Hantzsch esters, in the presence of a metal or organocatalyst. liverpool.ac.uk

Rhodium(III) complexes have proven effective for the 1,4-conjugate reduction of α,β-unsaturated ketones via transfer hydrogenation. bohrium.com Using [Cp*Rh(III)Cl₂]₂ as a catalyst and isopropanol as both the hydrogen source and solvent, a wide range of enones can be selectively converted into their corresponding saturated ketones in moderate to excellent yields under neutral conditions. bohrium.com

Asymmetric transfer hydrogenation has been successfully applied to cyclic enones using organocatalysis. nih.govresearchgate.net Chiral imidazolidinones, in combination with a Hantzsch ester as the hydrogen source, can mediate the highly enantioselective reduction of β,β-substituted α,β-unsaturated cycloalkenones, including five-, six-, and seven-membered ring systems. researchgate.netprinceton.edu For example, 3-substituted cyclohexenones can be reduced to the corresponding β-stereogenic cyclic ketones with high yields and enantioselectivity (e.g., 90% ee). princeton.edutuwien.at This biomimetic approach offers a robust method for creating chiral centers with high fidelity. nih.gov

Radical Reactions and Stability of Trimethylcyclohexene Intermediates

The radical halogenation of alkanes provides insight into the reactivity and stability of radical intermediates. In the case of 1,3,5-trimethylcyclohexane (B44294), the presence of multiple types of hydrogen atoms (primary, secondary, and tertiary) leads to the formation of several monohalogenated products. brainly.comchegg.com

The reaction proceeds via a radical chain mechanism. The relative reaction rates for free-radical chlorination at primary, secondary, and tertiary positions are not equal; they are influenced by the stability of the resulting carbon radical. chegg.com The stability of carbon radicals follows the order: tertiary > secondary > primary > methyl. youtube.comlibretexts.org This trend is attributed to hyperconjugation and the electron-donating effects of alkyl groups, which stabilize the electron-deficient radical center. libretexts.org

Consequently, during the chlorination of 1,3,5-trimethylcyclohexane, abstraction of a tertiary hydrogen atom is favored because it leads to the formation of a more stable tertiary radical intermediate. brainly.comchegg.com This results in a product distribution where 1-chloro-1,3,5-trimethylcyclohexane is a major product. brainly.com Studies on the atmospheric reactions of 1,3,5-trimethylcyclohexane with Cl atoms and OH radicals have determined the rate coefficients for these radical-initiated degradation pathways. nih.gov

Cycloaddition Reactions Beyond Diels-Alder

While the Diels-Alder reaction is a cornerstone of cyclohexene chemistry, other cycloaddition pathways provide access to unique molecular architectures.

Dichlorocarbene (B158193) Addition to Cyclohexenes

The reaction of an alkene with a carbene is a powerful method for synthesizing cyclopropane (B1198618) rings. Dichlorocarbene (:CCl₂), a reactive intermediate, readily undergoes a [1+2] cycloaddition with the double bond of a cyclohexene. wikipedia.orglibretexts.org This carbene is typically generated in situ from the reaction of chloroform (B151607) (HCCl₃) with a strong base like potassium tert-butoxide. wikipedia.orglibretexts.org

The addition of singlet dichlorocarbene to an alkene is a concerted, stereospecific process. youtube.com This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For example, the addition of :CCl₂ to cis-2-butene (B86535) yields only the cis-disubstituted dichlorocyclopropane. libretexts.orgyoutube.com When dichlorocarbene reacts with a cyclohexene derivative, it adds to one face of the double bond to form a bicyclic geminal dichlorocyclopropane. wikipedia.orgyoutube.com The reaction proceeds through an unsymmetrical, non-least-motion transition state where bond formation may be more advanced at one of the alkene carbons. acs.org These resulting dichlorocyclopropanes are versatile intermediates that can be subsequently reduced to cyclopropanes or hydrolyzed to cyclopropanones. wikipedia.org

Chiral Photocycloaddition Studies with Cyclohexenone Derivatives

The [2+2] photocycloaddition of olefins to cyclohexenones is a powerful method for the synthesis of bicyclo[4.2.0]octanones. In the context of trimethylcyclohexene chemistry, studies often focus on derivatives such as chiral cyclohexenones to achieve stereocontrol. The diastereoselective [2+2] photocycloaddition of chiral cyclohexenone derivatives with various olefins has been investigated to understand the factors governing facial selectivity.

One approach involves the use of chiral auxiliaries attached to the cyclohexenone ring. For instance, menthol (B31143) derivatives have been employed as effective chiral auxiliaries. The diastereodifferentiating photoreaction of cyclohexenones bearing a chiral 8-(p-methoxyphenyl)menthyl auxiliary with olefins like ethylene (B1197577) and cyclopentene (B43876) has been studied in aqueous media. nih.gov While the reaction shows low solubility and does not proceed in pure water, the use of surfactants such as sodium dodecyl sulfate (B86663) (SDS) or dodecylamine (B51217) hydrochloride (DAH) can facilitate the reaction, leading to moderate to high conversions and yields. nih.gov The diastereomeric excess (de) of the resulting cycloadducts is a key measure of the reaction's stereoselectivity.

Further studies have explored methods to enhance the diastereoselectivity of these photocycloaddition reactions. The addition of naphthalenes to the reaction of chiral cyclohexenones with ethylene has been shown to significantly increase the diastereoselectivity. orgsyn.org For example, the addition of 1-phenylnaphthalene (B165152) can increase the de from 56% to 83%. orgsyn.org This enhancement is attributed to the formation of a complex between the chiral cyclohexenone and the added naphthalene. orgsyn.org

The mechanism of these photocycloaddition reactions has been investigated using computational methods like Density Functional Theory (DFT). organic-chemistry.org These studies suggest that the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Singly Occupied Molecular Orbital (LSOMO) of the cyclohexenone in its first excited triplet state. organic-chemistry.org The analysis of possible biradical intermediates and transition state energies helps to predict the stereochemical outcome of the reaction. organic-chemistry.org

The reaction conditions can also be optimized to improve efficiency and selectivity. Performing the diastereoselective [2+2] photocycloaddition in a continuous flow microcapillary reactor has been shown to give higher conversions and selectivity compared to batch systems, even with shorter irradiation times. lookchem.com This improvement is attributed to better temperature control, enhanced light penetration, and improved mass transfer in the microreactor setup. lookchem.com

Table 1: Diastereoselective [2+2] Photocycloaddition of Chiral Cyclohexenone Derivatives

| Cyclohexenone Derivative | Olefin | Reaction Conditions | Diastereomeric Excess (de) | Reference |

| Cyclohexenone with 8-(p-methoxyphenyl)menthyl auxiliary | Ethylene | Water with surfactant (SDS) | Moderate | nih.gov |

| Cyclohexenone with 8-(p-methoxyphenyl)menthyl auxiliary | Cyclopentene | Water with surfactant (DAH) | Moderate to High | nih.gov |

| Chiral cyclohexenone 1a | Ethylene | Addition of 1-phenylnaphthalene | 83% | orgsyn.org |

| Chiral cyclohexenone | Ethylene | Continuous flow microcapillary reactor | Higher than batch | lookchem.com |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua In the chemistry of trimethylcyclohexene, these reactions are particularly useful for the functionalization of its derivatives, such as vinyl triflates derived from the corresponding ketones. Vinyl triflates are versatile electrophiles that can participate in a variety of palladium-catalyzed coupling reactions.

The palladium-catalyzed coupling of vinyl triflates with organostannanes, a reaction known as the Stille coupling, proceeds under mild conditions in the presence of lithium chloride to afford high yields of the coupled products. lookchem.com This methodology allows for the coupling with acetylenic, vinyl, allyl, and alkyl tin reagents. lookchem.com The regioselective formation of vinyl triflates from ketones allows for the synthesis of specific regioisomers of 1,3-dienes. lookchem.com

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate. dntb.gov.ua This reaction is widely used to create carbon-carbon bonds for the synthesis of conjugated systems. The reactivity of the leaving group in these couplings generally follows the order: I > Br > OTf >> Cl. dntb.gov.ua

The scope of coupling partners for vinyl triflates has been expanded to include triorganoindium compounds. organic-chemistry.org These reagents can efficiently transfer alkyl, vinyl, alkynyl, and aryl groups in a palladium-catalyzed reaction that proceeds with high chemoselectivity and in excellent yields. organic-chemistry.org A notable advantage is the efficient transfer of all organic groups attached to the indium metal. organic-chemistry.org

Furthermore, palladium catalysis enables the conversion of vinyl triflates into other useful functionalities. For instance, vinyl triflates can be converted to vinyl bromides and chlorides using palladium catalysts with dialkylbiaryl phosphine (B1218219) ligands. nih.gov This provides a route to vinyl halides which are important synthetic intermediates. nih.gov

Table 2: Palladium-Mediated Coupling Reactions of Vinyl Triflates

| Vinyl Triflate Derivative | Coupling Partner | Palladium Catalyst/Ligand | Product Type | Reference |

| 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | Vinylstannane | Pd(PPh₃)₄ | 1,3-Diene | orgsyn.org |

| Vinyl Triflate | Organostannane (acetylenic, vinyl, allyl, alkyl) | Palladium catalyst with LiCl | Coupled alkene/alkyne | lookchem.com |

| Vinyl Triflate | Triorganoindium (alkyl, vinyl, alkynyl, aryl) | Palladium catalyst | Coupled alkene/alkyne/aryl | organic-chemistry.org |

| Aryl/Vinyl Triflate | KBr/KCl | Pd₂(dba)₃ / Dialkylbiaryl phosphine | Aryl/Vinyl Halide | nih.gov |

The hydrophosphonylation of alkenes is an atom-economical method for the synthesis of organophosphonates. The mechanism of this reaction can vary depending on the catalyst and substrates involved. For cyclic alkenes, such as derivatives of trimethylcyclohexene, metal-catalyzed hydrophosphonylation is a key transformation.

The catalytic and enantioselective hydrophosphonylation of cyclic imines, which are structurally related to certain trimethylcyclohexene derivatives, has been achieved using chiral heterobimetallic lanthanoid complexes. acs.org The use of cyclic phosphites in these reactions can lead to significant improvements in enantioselectivity, achieving up to 99% ee. acs.org The proposed catalytic cycle involves the coordination of the imine and the phosphite (B83602) to the metal center, followed by nucleophilic attack and protonolysis.

For the hydrophosphonylation of alkenes, palladium complexes have been extensively studied. One proposed mechanism for the Pd-catalyzed addition of H-P(O) compounds to alkynes involves a hydropalladation pathway, where a palladium hydride species adds across the triple bond, followed by reductive elimination. enscm.fr An alternative mechanism suggests a phosphinopalladation process. enscm.fr Computational studies by Beletskaya's group on terminal alkynes suggest that Markovnikov products may be formed via phosphometalation, while anti-Markovnikov products result from hydrometalation. enscm.fr

Free-radical hydrophosphonylation offers an alternative, metal-free approach. researchgate.net This can be initiated by photoirradiation, leading to the anti-Markovnikov addition of H-phosphonates to alkenes. researchgate.net The reaction often produces a mixture of E- and Z-isomers, which can sometimes be isomerized to the more stable E-isomer. researchgate.net

The development of environmentally friendly methods has led to the use of ionic liquids as reaction media. The hydrophosphonylation of activated alkenes can be promoted by fluoride (B91410) ion activation of the phosphite in an ionic liquid, proceeding through a pentacoordinate phosphorus intermediate. researchgate.net

Table 3: Catalytic Systems for Hydrophosphonylation Reactions

| Substrate Type | Catalyst/Promoter | Proposed Mechanistic Feature | Product Type | Reference |

| Cyclic Imines | Chiral Lanthanoid BINOL complex | Catalytic cycle with cyclic phosphites | Enantiomerically enriched phosphonates | acs.org |

| Alkynes | Palladium complex | Hydropalladation or Phosphometalation | Vinylphosphonates (Markovnikov or anti-Markovnikov) | enscm.fr |

| Alkenes/Alkynes | Photo-initiation (metal-free) | Radical addition | Alkyl/Vinylphosphonates (anti-Markovnikov) | researchgate.net |

| Activated Alkenes | Fluoride ion in ionic liquid | Pentacoordinate phosphorus intermediate | Phosphonates | researchgate.net |

Protonation and Acid-Base Chemistry of Trimethylcyclohexene Systems

The acid-base chemistry of trimethylcyclohexene systems is dictated by the functional groups present in the molecule. According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. chinesechemsoc.org The Lewis definition provides a broader scope, where an acid is an electron-pair acceptor and a base is an electron-pair donor. chinesechemsoc.org

In a simple trimethylcyclohexene, the C=C double bond can act as a weak Brønsted base by accepting a proton from a strong acid to form a carbocation intermediate. This protonation is a key step in acid-catalyzed reactions such as hydration and polymerization.

When trimethylcyclohexene contains functional groups, its acid-base properties are modified. For example, 2,6,6-trimethylcyclohexene-1-carboxylic acid is, as its name suggests, an acid due to the carboxylic acid group (-COOH). This group can donate a proton to a base to form a carboxylate anion. The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or its pKa value.

Conversely, if a trimethylcyclohexene derivative contains a basic functional group, such as an amine, it will act as a base. The lone pair of electrons on the nitrogen atom can accept a proton. chinesechemsoc.org

The protonation of carbonyl groups, such as in trimethylcyclohexenone, is an important aspect of its chemistry. The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a Brønsted base, accepting a proton from an acid. acs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting protonated ketone is an oxonium ion, which can be stabilized by resonance. acs.org

The relative strength of acids and bases can be used to predict the position of equilibrium in an acid-base reaction. thieme-connect.de The equilibrium will favor the formation of the weaker acid and the weaker base. thieme-connect.de

Table 4: Approximate pKa Values of Relevant Functional Groups

| Compound/Functional Group | Conjugate Acid | pKa | Reference |

| Carboxylic Acid (R-COOH) | R-COOH₂⁺ | ~ -6 | acs.org |

| Protonated Ketone (R₂C=OH⁺) | R₂C=O | ~ -7 | acs.org |

| Hydronium Ion (H₃O⁺) | H₂O | -1.7 | thieme-connect.de |

| Carboxylic Acid (e.g., Acetic Acid) | CH₃COO⁻ | ~ 4.76 | acs.org |

| Water (H₂O) | OH⁻ | 15.7 | thieme-connect.de |

Conformational Analysis and Energy Landscapes of Trimethylcyclohexene Isomers

The trimethylcyclohexene molecule is not static; its six-membered ring is flexible and can adopt several different three-dimensional shapes, or conformations. Conformational analysis is the study of the energetics of these different forms. libretexts.org The presence of a double bond within the cyclohexene ring prevents it from adopting the perfect "chair" or "boat" conformations seen in cyclohexane (B81311). Instead, it exists in lower-symmetry conformations, primarily as two rapidly interconverting half-chair forms. nih.gov The specific substitution pattern of the three methyl groups on the ring dictates the relative stability of the possible conformations, creating a complex potential energy landscape. numberanalytics.com

The cyclohexene ring undergoes a dynamic process of ring inversion, rapidly flipping between two half-chair conformations. nih.gov This interconversion does not proceed through a high-energy planar state but follows a lower-energy pathway through a twisted-boat intermediate. nih.gov Computational studies, such as those at the MP2 level of theory, have calculated the activation energy for this inversion in the parent cyclohexene molecule to be approximately 23 kJ/mol. nih.gov

For substituted systems like the trimethylcyclohexenyl ring found in vitamin A analogs, this ring inversion connects different conformers. For example, in all-trans retinoic acid, the inversion between two s-gauche enantiomers with half-chair ring conformations involves surmounting an activation energy of 25.5 kJ/mol via a twist-boat transition state. nih.gov The energy difference between the conformers themselves can be quite small; distorted s-gauche enantiomers with inverted half-chair rings were found to be only 1.7 kJ/mol higher in energy than the global minima. nih.gov

Table 1: Energy Barriers in Cyclohexene Ring Systems

| System | Process | Transition State | Activation Energy (kJ/mol) |

| Cyclohexene | Ring Inversion | Twisted-Boat | 23 nih.gov |

| All-trans retinoic acid | s-gauche Ring Inversion | Twist-Boat | 25.5 nih.gov |

| All-trans retinoic acid | s-trans Ring Inversion | Twist-Boat | 26.4 (above s-trans conformer) nih.gov |

The stability of a particular trimethylcyclohexene conformer is heavily influenced by steric strain, which arises when non-bonded atoms are forced into close proximity. schoolwires.net The primary source of this strain is the interaction of the methyl groups with each other and with the rest of the ring. Substituents on a cyclohexane-type ring prefer to occupy an equatorial position to minimize steric interactions. libretexts.org When a bulky group like methyl is forced into an axial position, it experiences destabilizing 1,3-diaxial interactions with other axial atoms. libretexts.org

Table 2: Illustrative Steric Strain Values for Axial Substituents on a Cyclohexane Ring

| Substituent | Steric Strain (A-Value in kJ/mol) |

| -CH₃ (Methyl) | 7.6 libretexts.org |

| -CH₂CH₃ (Ethyl) | 8.0 utdallas.edu |

| -CH(CH₃)₂ (Isopropyl) | 9.2 utdallas.edu |

| -C(CH₃)₃ (tert-Butyl) | >20 utdallas.edu |

| -OH (Hydroxyl) | 4.2 pressbooks.pub |

| -Cl (Chloro) | 2.5 pressbooks.pub |

Note: These values are for cyclohexane and serve to illustrate the principle of sterically driven conformational preference.

Electronic Structure and Bonding Analysis

The electronic structure of trimethylcyclohexene, specifically the arrangement of electrons in molecular orbitals, is fundamental to its chemical reactivity. Computational methods are used to model this structure and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the outermost orbital containing electrons and is considered nucleophilic, while the LUMO is the innermost empty orbital and is considered electrophilic. libretexts.org A chemical reaction is often driven by the interaction and overlap of the HOMO of one molecule with the LUMO of another. wikipedia.org

In trimethylcyclohexene, the C=C double bond constitutes the HOMO. The three methyl groups are electron-donating, which increases the electron density of the double bond and, crucially, raises the energy of the HOMO. A higher-energy HOMO makes the molecule a better electron donor (more nucleophilic), enhancing its reactivity toward electrophiles and in reactions like cycloadditions. For instance, the electron-rich nature of the double bond in 3,3,5-trimethylcyclohexene is responsible for its participation in oxidation and Diels-Alder reactions. FMO theory can predict whether such pericyclic reactions are allowed under thermal or photochemical conditions by analyzing the symmetry of the interacting frontier orbitals. imperial.ac.uk

Table 3: Principles of Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) libretexts.org |

| Interaction | HOMO of Nucleophile overlaps with LUMO of Electrophile | Leads to bond formation and chemical reaction wikipedia.org |

The electron-donating nature of the methyl groups not only affects the HOMO energy but also creates an uneven distribution of electron density and partial charges across the trimethylcyclohexene molecule. This charge distribution can be calculated using quantum mechanics and is a key predictor of reactivity. tue.nl

Regions of the molecule with higher electron density (more negative partial charge) are susceptible to attack by electrophiles (electron-seeking reagents), while regions with lower electron density (more positive partial charge) are targets for nucleophiles. ucsb.edu In trimethylcyclohexene, the inductive effect of the methyl groups pushes electron density towards the double bond. This can make one of the sp²-hybridized carbons of the double bond more nucleophilic than the other, thereby directing the regioselectivity of addition reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By calculating the potential energy surface of a reaction, DFT allows chemists to identify reactants, products, intermediates, and the high-energy transition states that connect them. nih.govstrath.ac.uk This provides deep insight into how a reaction proceeds, why certain products are formed over others, and what factors control the reaction rate.

For trimethylcyclohexene, DFT can be applied to study its known reactions, such as cycloadditions or oxidations. For example, in a Diels-Alder ([4+2] cycloaddition) reaction, DFT calculations can distinguish between a concerted mechanism (where both new bonds form simultaneously) and a stepwise mechanism (which proceeds through a zwitterionic or diradical intermediate). pku.edu.cn The calculations would involve locating the transition state structures for each pathway and computing their activation free energies. The pathway with the lower activation energy is the one that is kinetically favored. pku.edu.cn DFT is a standard tool for rationalizing and predicting the outcomes of complex organic reactions. mdpi.commdpi.com

Transition State Elucidation and Activation Energies

Computational chemistry plays a pivotal role in elucidating the transition states and calculating the activation energies of reactions involving trimethylcyclohexene. For instance, in the oxidation of trimethylcyclohexane derivatives, steric hindrance from the methyl groups influences the transition state, favoring the equatorial positioning of substituents to minimize 1,3-diaxial interactions.

The activation energies for various reactions of trimethylcyclohexene and its related compounds have been determined using computational methods. For example, the activation energy for the pyrolysis of a compound related to trimethylcyclohexene, methylcyclohexane, was calculated to be 263.60 kJ/mol using reactive molecular dynamics simulations. researchgate.net In another study, the average apparent activation energies for the pyrolysis of different printed circuit boards, which can produce trimethylcyclohexene, were found to range from 158.9 to 207.2 kJ/mol. acs.org These calculations are essential for understanding the kinetics and mechanisms of such reactions.

Furthermore, computational studies on the oxidation of cyclohexane derivatives have shown that the activation energy can be influenced by the stereochemistry of the molecule. For example, the activation energy for the oxidation of an equatorial C-H bond in a model system was found to be lower than that for an axial C-H bond. nih.gov

| Reaction | Method | Activation Energy (kJ/mol) | Reference |

| Pyrolysis of Methylcyclohexane | Reactive Molecular Dynamics | 263.60 | researchgate.net |

| Pyrolysis of TV PCB | Vyazovkin's isoconversional method | 207.2 | acs.org |

| Pyrolysis of MB PCB | Vyazovkin's isoconversional method | 158.9 | acs.org |

| Pyrolysis of HD PCB | Vyazovkin's isoconversional method | 179.7 | acs.org |

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR simulations)

Gauge-Independent Atomic Orbital (GIAO) calculations are a powerful tool for the computational prediction of NMR chemical shifts. This method has been successfully applied to various molecules, including those with complex stereochemistry like trimethylcyclohexene derivatives. rsc.orgnih.gov By comparing the calculated NMR chemical shifts with experimental data, it is possible to assign proton and carbon resonances accurately. researchgate.net

For instance, GIAO-DFT calculations have been used to study the ¹³C NMR chemical shifts of pyramidalized alkenes, showing good agreement with experimental values. rsc.org In the case of substituted cyclohexanes, computational NMR shift prediction using the GIAO method has helped in assigning the major isomer in low-temperature experiments. nih.gov These computational approaches are invaluable for structural elucidation and for understanding the relationship between molecular structure and spectroscopic properties. researchgate.net

| Compound/System | Method | Application | Reference |

| Pyramidalized Alkenes | GIAO-DFT | Calculation of ¹³C NMR chemical shifts | rsc.org |

| Substituted Cyclohexanes | GIAO | Assignment of major isomer in low-temperature NMR | nih.gov |

| Various Organic Compounds | GIAO | Prediction of ¹H and ¹³C NMR chemical shifts | researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Trimethylcyclohexene Derivatives

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules, offering insights into conformational changes and intermolecular interactions. acs.orgmdpi.com For trimethylcyclohexene derivatives, MD simulations can be used to reconcile data from different experimental techniques, such as gas electron diffraction (GED) and NMR, which probe molecular structure on different timescales.

MD simulations have been employed to study the pyrolysis of related cycloalkanes like methylcyclohexane, revealing the initiation and intermediate reaction mechanisms at high temperatures. researchgate.net These simulations can track the formation of various products and analyze the corresponding kinetic behavior at an atomic level. researchgate.net Furthermore, MD simulations are used to investigate the formation of porous liquids where cyclohexane derivatives can act as hosts. mdpi.com

Recent studies have highlighted the importance of reactive force fields (ReaxFF) in MD simulations to model complex chemical reactions without predefined pathways, which is particularly useful for studying pyrolysis and combustion processes. researchgate.netacs.org

Quantum Chemical Calculations on Isomer Stability and Energetics

Quantum chemical calculations are fundamental to understanding the relative stability and energetics of different isomers of trimethylcyclohexene. scispace.comnih.govarxiv.org Methods like Density Functional Theory (DFT) are widely used to calculate the energies of various conformers and isomers. researchgate.net

For example, DFT studies on 2,6,6-trimethylcyclohexene-1-carboxylic acid revealed that the half-chair conformation is significantly more stable than the boat form due to reduced 1,3-diaxial interactions. Such calculations can also determine the HOMO-LUMO gap, which provides an indication of the molecule's reactivity.

Quantum chemical calculations have also been used to investigate the stability of radical species and the thermodynamics of their formation. nih.gov These calculations are crucial for developing a comprehensive understanding of the chemical behavior of trimethylcyclohexene and its isomers. pku.edu.cnfrontiersin.org

| Isomer/Conformer | Method | Key Finding | Reference |

| 2,6,6-Trimethylcyclohexene-1-carboxylic acid (Half-chair vs. Boat) | DFT (B3LYP/6-311++G(d,p)) | Half-chair is 8.3 kcal/mol more stable. | |

| Alkylated Cyclohexanes | DFT | Alkyl substituent affects the production of alkene fragments. | researchgate.net |

| Bridged Carbanions | ωB97XD/6-311+G(d,p) | Prediction of symmetric C···H···C hydrogen bonds. | pku.edu.cn |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Trimethylcyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidationcreative-biostructure.commagritek.com